N-phenylacetamide is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group. It has a role as an analgesic. It is a member of acetamides and an anilide. It is functionally related to an acetic acid.
Acetanilide is a natural product found in Dendrobium catenatum, Dendrobium huoshanense, and Dendrobium officinale with data available.
Acetanilide
CAS No.: 103-84-4
Cat. No.: VC20754716
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103-84-4 |
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Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
IUPAC Name | N-phenylacetamide |
Standard InChI | InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) |
Standard InChI Key | FZERHIULMFGESH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1 |
Canonical SMILES | CC(=O)NC1=CC=CC=C1 |
Boiling Point | 579 °F at 760 mmHg (NTP, 1992) 304 °C @ 760 MM HG |
Colorform | ORTHORHOMBIC PLATES OR SCALES FROM WATER WHITE SHINING CRYSTALLINE SCALES White, shining crystalline leaflets or white crystalline powder. Colorless, glossy, crystalline material. |
Flash Point | 345 °F (NTP, 1992) 169 °C 337 °F; 169 °C (OPEN CUP) |
Melting Point | 237.7 °F (NTP, 1992) 114.3 °C |
Physicochemical Properties of Acetanilide
Understanding the physicochemical properties of acetanilide is crucial for its applications in various fields. These properties include solubility, melting point, boiling point, density, and stability under different conditions.
Physical Characteristics
Acetanilide appears as a white to gray crystalline solid with plate-shaped crystals. It is odorless and stable under most environmental conditions . The compound's melting point is approximately 114.3°C, while its boiling point is around 304°C . Its density is reported to be 1.22 g/cm³ .
Solubility Profile
Acetanilide exhibits limited solubility in water but dissolves readily in organic solvents such as ethanol, methanol, ether, chloroform, acetone, glycerol, and benzene . This solubility profile makes it suitable for various chemical reactions and industrial processes.
Synthesis of Acetanilide
The synthesis of acetanilide involves the reaction between aniline (an aromatic amine) and an acetylating agent such as acetic anhydride or acetyl chloride. This process exemplifies nucleophilic acyl substitution reactions in organic chemistry.
Reaction Mechanism
The preparation of acetanilide typically follows these steps:
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Reaction with Acetic Anhydride:
Aniline acts as the nucleophile attacking the electrophilic carbonyl carbon of acetic anhydride .
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Reaction with Acetyl Chloride:
Both methods yield acetanilide as the primary product along with respective by-products (acetic acid or hydrochloric acid).
Laboratory Procedure
In laboratory settings:
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Aniline is dissolved in water containing hydrochloric acid.
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Acetic anhydride or acetyl chloride is added gradually.
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The mixture is heated briefly to facilitate the reaction.
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Sodium bicarbonate solution neutralizes excess acid.
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The product precipitates upon cooling and is purified by recrystallization .
Industrial Synthesis
Industrial-scale production employs similar principles but optimizes conditions for higher yields and purity levels.
Applications of Acetanilide
Acetanilide's versatility stems from its chemical structure and reactivity. It serves multiple roles across pharmaceuticals, industrial chemistry, and agricultural products.
Pharmaceutical Applications
Acetanilide was historically used as a fever reducer and pain reliever until its toxic effects were discovered . Today, it serves primarily as an intermediate for synthesizing acetaminophen (paracetamol), a widely used analgesic .
Industrial Uses
In industry:
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Acetanilide stabilizes cellulose ester varnishes.
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It inhibits hydrogen peroxide decomposition.
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It acts as an intermediate in rubber accelerator synthesis .
Agricultural Applications
Acetanilide derivatives such as alachlor and metolachlor are utilized as herbicides due to their selective weed-killing properties without harming crops .
Toxicological Considerations
While acetanilide has beneficial uses, its toxicological profile necessitates caution.
Acute Toxicity
Acute oral exposure to acetanilide can cause methemoglobinemia—a condition where hemoglobin's oxygen-carrying capacity diminishes—leading to cyanosis .
Chronic Effects
Prolonged exposure may interfere with thyroid function or cause reproductive toxicity based on animal studies . These effects underscore the importance of regulated use.
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